molecular formula C26H18O5 B11611375 3-(1,3-benzodioxol-5-yl)-6-benzyl-5-methyl-7H-furo[3,2-g]chromen-7-one

3-(1,3-benzodioxol-5-yl)-6-benzyl-5-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11611375
M. Wt: 410.4 g/mol
InChI Key: RLECXMOOWIMQDE-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-6-benzyl-5-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines elements of benzodioxole, benzyl, and furochromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-6-benzyl-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and benzyl intermediates, which are then subjected to cyclization reactions to form the furochromenone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-6-benzyl-5-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain atoms or groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-6-benzyl-5-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-6-benzyl-5-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
  • (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
  • 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)

Uniqueness

Compared to similar compounds, 3-(1,3-benzodioxol-5-yl)-6-benzyl-5-methyl-7H-furo[3,2-g]chromen-7-one stands out due to its unique combination of structural elements, which may confer distinct chemical and biological properties. Its furochromenone core, in particular, sets it apart from other benzodioxole derivatives, potentially leading to novel applications and activities.

Properties

Molecular Formula

C26H18O5

Molecular Weight

410.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-benzyl-5-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C26H18O5/c1-15-18-11-20-21(17-7-8-22-25(10-17)30-14-29-22)13-28-23(20)12-24(18)31-26(27)19(15)9-16-5-3-2-4-6-16/h2-8,10-13H,9,14H2,1H3

InChI Key

RLECXMOOWIMQDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=C(C=C4)OCO5)CC6=CC=CC=C6

Origin of Product

United States

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